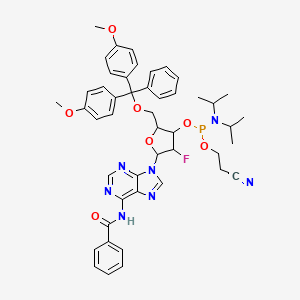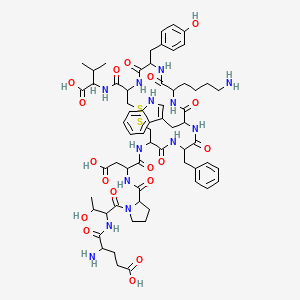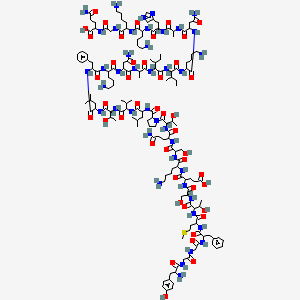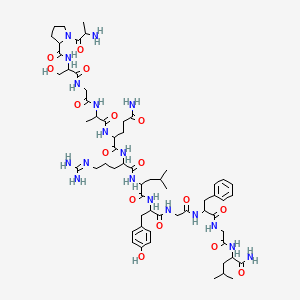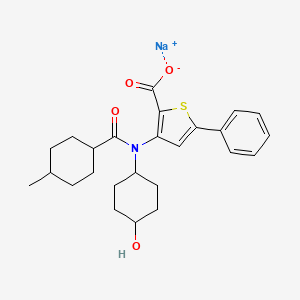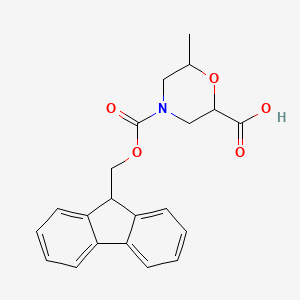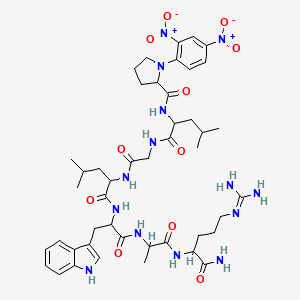
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt is a synthetic peptide compound. It is often used as a substrate in enzymatic assays, particularly for matrix metalloproteinases (MMPs). The compound is characterized by its sequence of amino acids and the presence of a dinitrophenyl (Dnp) group, which is a chromophore used in various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Dnp group is introduced during the synthesis to provide a chromophore for detection purposes .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and other analytical techniques .
化学反应分析
Types of Reactions
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for MMPs, which cleave the peptide bond between specific amino acids, leading to the release of the Dnp group .
Common Reagents and Conditions
The enzymatic reactions involving this compound typically require the presence of MMPs, buffer solutions to maintain pH, and sometimes cofactors or inhibitors to modulate enzyme activity. The reactions are usually carried out at physiological temperatures (37°C) and neutral pH .
Major Products Formed
The major products formed from the enzymatic cleavage of this compound are smaller peptide fragments and the free Dnp group. These products can be detected and quantified using spectrophotometric methods due to the chromophoric properties of the Dnp group .
科学研究应用
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt is widely used in scientific research, particularly in the study of MMPs. These enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The compound is used to measure MMP activity in vitro, providing insights into enzyme kinetics and the effects of potential inhibitors .
In addition to its use in enzymology, the compound is also employed in drug discovery and development. By serving as a model substrate, it helps researchers identify and characterize new MMP inhibitors, which could lead to the development of therapeutic agents for diseases involving excessive MMP activity .
作用机制
The mechanism of action of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt involves its recognition and cleavage by MMPs. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of the Dnp group. This cleavage event can be monitored by measuring the increase in absorbance or fluorescence associated with the free Dnp group .
相似化合物的比较
Similar Compounds
Mca-Lys-Pro-Leu-Gly-Leu-Dap (Dnp)-Ala-Arg-NH2: Another peptide substrate used for MMP activity assays, characterized by the presence of a methoxycoumarin (Mca) group in addition to the Dnp group.
Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg: A similar peptide substrate with a different amino acid sequence, used for studying MMPs and other proteases.
Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH: Another variant with a different sequence, also used in enzymatic assays.
Uniqueness
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt is unique due to its specific amino acid sequence and the presence of the Dnp group, which provides a convenient chromophore for detection. Its high specificity for certain MMPs makes it a valuable tool in enzymology and drug discovery .
属性
IUPAC Name |
N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOQKQUWJHEVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64N14O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-[[(E)-(5-oxo-1H-pyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B8262069.png)
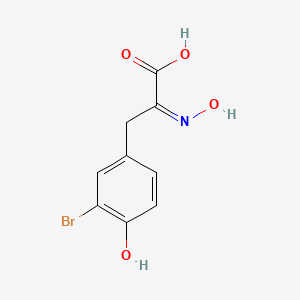
![3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B8262081.png)
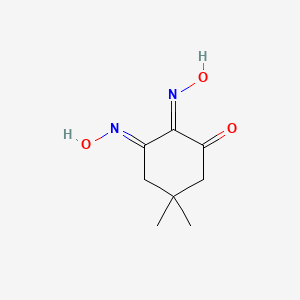
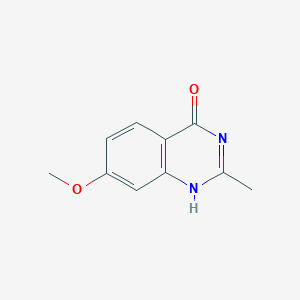

![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine](/img/structure/B8262118.png)
![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)
